2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(pyridin-2-ylmethyl)acetamide
Overview
Description
2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzenesulfonyl chloride intermediate: This involves the reaction of benzenesulfonyl chloride with a trifluoromethyl-substituted aniline derivative under controlled conditions.
Coupling with pyridin-2-ylmethylamine: The intermediate is then reacted with pyridin-2-ylmethylamine in the presence of a suitable base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(pyridin-2-ylmethyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives .
Scientific Research Applications
2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(pyridin-2-ylmethyl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(pyridin-2-ylmethyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The benzenesulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
N-Fluorobenzenesulfonimide: Known for its use as a fluorinating reagent.
Benzenesulfonyl chloride: Used as an intermediate in the synthesis of various sulfonamide compounds.
3-(Trifluoromethyl)benzenesulfonyl chloride: Utilized in the synthesis of trifluoromethylated compounds.
Uniqueness
The presence of both a trifluoromethyl group and a pyridin-2-ylmethyl group makes it particularly valuable in the synthesis of complex organic molecules and in medicinal chemistry .
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(pyridin-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3S/c22-21(23,24)16-7-6-9-18(13-16)27(31(29,30)19-10-2-1-3-11-19)15-20(28)26-14-17-8-4-5-12-25-17/h1-13H,14-15H2,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTBDKXKMNRBAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=N2)C3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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